Product packaging for Pyridazino[4,5-d]pyridazine(Cat. No.:CAS No. 253-61-2)

Pyridazino[4,5-d]pyridazine

Cat. No.: B3350090
CAS No.: 253-61-2
M. Wt: 132.12 g/mol
InChI Key: JBFWVXIWQBWEKM-UHFFFAOYSA-N
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Description

Pyridazino[4,5-d]pyridazine is a fused heteroaromatic compound consisting of two pyridazine rings, which serves as a valuable building block in organic synthesis and materials science research . Its structure is characterized by a significant dipole moment and electron-deficient nature, making it a subject of interest in molecular recognition studies and the development of novel chemical entities . A key application of this compound is its role as an electron-poor azadiene in inverse electron-demand Hetero Diels-Alder (HDA) reactions . This reactivity is particularly valuable for the one-pot synthesis of complex, polyfunctionalized carbo- and hetero-cage systems through pericyclic homodomino processes . Furthermore, its derivatives have been utilized as dienophiles in Diels-Alder reactions to access substituted phthalazine derivatives, demonstrating the compound's versatility in constructing diverse heterocyclic frameworks . The inherent properties of the pyridazine ring, such as its weak basicity and robust hydrogen-bonding capacity, contribute to its utility in drug discovery and design, where it can be used to modulate the physicochemical properties of a molecule . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4 B3350090 Pyridazino[4,5-d]pyridazine CAS No. 253-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazino[4,5-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-5-2-9-10-4-6(5)3-8-7-1/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFWVXIWQBWEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NN=CC2=CN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575626
Record name Pyridazino[4,5-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253-61-2
Record name Pyridazino[4,5-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyridazino 4,5 D Pyridazine Scaffolds and Derivatives

Classical Annulation Strategies for Pyridazino[4,5-d]pyridazine Core Construction

The foundational methods for assembling the this compound core often rely on well-established annulation techniques involving the formation of the two fused pyridazine (B1198779) rings from acyclic or monocyclic precursors.

Condensation Reactions with 1,4-Dicarbonyl Precursors

A standard and widely employed method for the synthesis of the pyridazine ring involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648). asianpubs.org This fundamental transformation can be adapted to construct the this compound system. The process typically begins with a suitable pyridazine derivative already containing the necessary dicarbonyl functionality or a precursor that can be converted into one.

For instance, the condensation of ninhydrin (B49086) with 1,3-dione compounds like barbituric acid, 1,3-dimethyl barbituric acid, and 4-cyclopenten-1,3-dione can produce precursors that, upon reaction with hydrazine, yield functionalized this compound derivatives. asianpubs.org The initial condensation creates a new ring system which then contains the requisite 1,4-dicarbonyl-like moiety for the subsequent cyclization with hydrazine to form the second pyridazine ring. asianpubs.org The nature of the 1,4-dicarbonyl precursor influences the final product; saturated 1,4-diketones typically yield dihydropyridazines which can be subsequently oxidized to the aromatic pyridazine, while α,β-unsaturated 1,4-diketones can directly lead to the aromatic ring system. asianpubs.org

Cyclization Pathways Utilizing Hydrazine Derivatives

Hydrazine and its derivatives are indispensable reagents in the synthesis of pyridazino[4,5-d]pyridazines, acting as the key nitrogen source for the formation of the pyridazine rings. These cyclization pathways often start from appropriately substituted pyridazine precursors.

A common strategy involves the use of 4,5-disubstituted pyridazines which undergo ring closure upon reaction with hydrazine. clockss.org For example, 1,4-diaminothis compound has been synthesized from 4,5-dicyanopyridazine in a single step by treatment with hydrazine. researchgate.net This highlights the efficiency of using a pre-formed pyridazine ring with reactive functional groups at the 4 and 5 positions to facilitate the annulation of the second pyridazine ring.

Another approach involves the reaction of phenacyl-malononitrile derivatives which, after a series of transformations including reaction with dimethylformamide dimethylacetal and subsequently with hydrazine hydrate (B1144303), lead to pyridazine intermediates. tandfonline.comtandfonline.com These intermediates can then be further reacted with hydrazine hydrate to construct the fused this compound ring system. tandfonline.comtandfonline.com The versatility of hydrazine is further demonstrated in its reaction with various precursors, such as those derived from ninhydrin and 1,3-diones, to form the final heterocyclic product in good yields. asianpubs.org Studies have also shown that the reaction of certain pyridazine derivatives with hydrazine can lead to the formation of the desired bicyclic system, sometimes through intermediates that may or may not be isolated. unm.edu

Modern Approaches to Functionalized this compound Derivatives

Contemporary synthetic efforts have focused on developing more efficient, selective, and sustainable methods for the preparation of functionalized pyridazino[4,5-d]pyridazines. These modern approaches often provide access to a wider range of derivatives that are not easily accessible through classical methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of heterocyclic compounds, including the pyridazine and by extension, the this compound system. mdpi.comeie.gr These reactions allow for the introduction of various substituents onto the heterocyclic core, which is crucial for modulating the chemical and physical properties of the resulting molecules.

While direct cross-coupling on the this compound core is an area of ongoing research, the functionalization of pyridazine precursors which are then used to construct the fused ring system is a common strategy. mdpi.com For example, Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl or heteroaryl groups at specific positions on a pyridazine ring. mdpi.com This substituted pyridazine can then undergo cyclization to form a functionalized this compound. The choice of catalyst, often palladium-based, and reaction conditions is critical for achieving high yields and selectivity. mdpi.comuni-muenchen.de

Multicomponent Reaction (MCR) Paradigms for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. mdpi.compreprints.org MCRs are particularly well-suited for the construction of heterocyclic libraries for drug discovery and materials science.

The application of MCRs to the synthesis of this compound derivatives allows for the rapid assembly of the core structure from simple starting materials. For instance, a one-pot, four-component reaction has been developed for the synthesis of benzo[a]pyridazino[3,4-c]phenazine derivatives, which share a similar fused heterocyclic character. nih.gov Another example involves the reaction of malononitrile, aldehydes, and 2-oxoglyoxalarylhydrazones, which under pressure, can lead to the formation of pyridazino[5,4,3-de] asianpubs.orgclockss.orgnaphthyridine derivatives, showcasing the potential of MCRs to build complex polycyclic systems related to this compound. mdpi.com The development of novel MCRs for the direct synthesis of the this compound scaffold is a promising area for future research.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic methodologies. This is also true for the synthesis of this compound derivatives.

One notable green approach is the use of ultrasound irradiation to promote reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions. growingscience.comgrowingscience.com For example, the ultrasound-assisted, three-component synthesis of pyridazine derivatives in water has been reported, highlighting a move away from volatile organic solvents. growingscience.comgrowingscience.com Chitosan, a biodegradable polymer, has also been explored as a green catalyst for the synthesis of pyridazines and fused pyridazines, offering an environmentally benign alternative to traditional catalysts. arkat-usa.org Furthermore, the use of grinding and microwave heating are other green chemistry tools that have been successfully applied to the synthesis of pyridazinone derivatives, demonstrating the potential for solvent-free or solvent-minimized reaction conditions. researchgate.net These green synthetic strategies are crucial for the sustainable production of this compound and related compounds.

Regioselective and Stereoselective Synthesis of this compound Isomers

The precise control of substituent placement on the this compound ring is a significant challenge in its synthesis. Regioselectivity, in particular, is a key consideration, as the electronic nature of the diazine rings can direct incoming reagents to specific positions.

One of the most effective methods for achieving regioselective functionalization involves the reaction of this compound derivatives with polar organometallic reagents. clockss.orgresearchgate.net Research has demonstrated that reagents such as organolithium, organomagnesium, and organozinc compounds add with high selectivity to the 5-position of the ring system. clockss.orgresearchgate.net This preferential attack is attributed to the electronic distribution within the fused ring system. The reaction proceeds via nucleophilic addition to one of the pyridazine rings, a transformation that can be considered an analogue of the 'azaphilic addition' observed in tetrazines. clockss.org

A study by Nagy et al. investigated the reaction of 1,4-bis(methylthio)this compound with a variety of organometallic reagents. The addition of the organic moiety was found to occur almost exclusively at the C5 position, leading to 5-substituted-5,6-dihydrothis compound derivatives. The high regioselectivity of this process makes it a valuable tool for introducing a diverse range of substituents at a specific location on the scaffold.

Reagent TypePosition of AttackSelectivityReference
Organolithium5-positionHigh clockss.org
Organomagnesium5-positionHigh clockss.org
Organozinc5-positionHigh clockss.org

Beyond the functionalization of a pre-formed ring, regioselectivity is also critical during the construction of the this compound core itself. The most common approach involves the ring closure of a 4,5-disubstituted pyridazine with hydrazine. clockss.org The nature and position of the substituents on the initial pyridazine ring dictate the final substitution pattern of the bicyclic product, most commonly leading to 1,4-disubstituted pyridazino[4,5-d]pyridazines.

While significant progress has been made in controlling regioselectivity, the stereoselective synthesis of this compound isomers is a less explored area. The creation of chiral centers on the this compound backbone is not a widely reported strategy. Current literature primarily focuses on the regioselective introduction of achiral substituents. The development of stereoselective methodologies would represent a significant advancement, opening up avenues for the synthesis of enantiopure compounds with potential applications in areas such as asymmetric catalysis and medicinal chemistry.

Late-Stage Functionalization and Diversification Strategies

Late-stage functionalization, the introduction of chemical groups into a complex molecule at a late step in the synthesis, is a powerful strategy for rapidly generating analogues for structure-activity relationship studies. For the this compound system, several approaches have been explored to achieve this.

The aforementioned regioselective addition of polar organometallic reagents can be considered a late-stage functionalization technique, as it allows for the direct introduction of new C-C bonds onto the core scaffold. clockss.orgresearchgate.net This method provides a straightforward route to a variety of 5-substituted derivatives from a common precursor.

Palladium-catalyzed cross-coupling reactions are another cornerstone of late-stage functionalization and are widely applicable to pyridazine-containing systems. researchgate.netnih.gov Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions allow for the formation of C-C, C-alkynyl, and C-N bonds, respectively, on halo-substituted pyridazine rings. researchgate.netscispace.com While many examples in the literature focus on monocyclic pyridazines or other fused systems, the principles are directly transferable to halo-substituted pyridazino[4,5-d]pyridazines, enabling the introduction of a vast array of functional groups. For instance, a bromo- or chloro-substituted this compound can be coupled with various boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig) to generate diverse libraries of compounds. researchgate.netscispace.com

Cross-Coupling ReactionBond FormedKey ReactantsReference
Suzuki-MiyauraC-CHalopyridazine, Boronic acid/ester researchgate.netnih.govscispace.com
SonogashiraC-C (alkynyl)Halopyridazine, Terminal alkyne researchgate.net
Buchwald-HartwigC-NHalopyridazine, Amine researchgate.net

Furthermore, diversification can be achieved by leveraging the reactivity of precursor molecules. For example, the condensation of ninhydrin with 1,3-dione compounds, followed by reaction with hydrazine, provides a route to functionalized this compound derivatives. asianpubs.org This strategy allows for the incorporation of various substituents originating from the dione (B5365651) component.

Modern synthetic methods, such as C-H activation, also hold great promise for the late-stage functionalization of the this compound scaffold. nih.gov Although specific examples on this particular ring system are still emerging, C-H activation strategies on related azine heterocycles have proven effective for the direct introduction of functional groups without the need for pre-installed handles like halogens. This approach offers a more atom-economical and efficient route to novel derivatives.

Reactivity and Mechanistic Investigations of Pyridazino 4,5 D Pyridazine Systems

Electrophilic and Nucleophilic Reactivity on the Pyridazino[4,5-d]pyridazine Ring System

The electron-deficient character of the this compound nucleus makes it generally resistant to electrophilic attack. The lone pairs of the nitrogen atoms are less available for donation to an electrophile compared to more electron-rich aromatic systems. Consequently, electrophilic substitution reactions on the unsubstituted ring are not commonly observed and typically require harsh conditions with poor outcomes. DFT studies on related azines like pyridine, pyridazine (B1198779), pyrazine, and pyrimidine (B1678525) suggest that the highest occupied molecular orbitals (HOMOs) are not π orbitals, which helps to explain their low reactivity towards electrophiles researchgate.net.

In contrast, the ring system is highly susceptible to nucleophilic attack, particularly when substituted with good leaving groups. A prime example is the reactivity of 1,4,5,8-tetrachlorothis compound. The chlorine atoms in this derivative can be readily displaced by a variety of nucleophiles. The substitution pattern can be controlled by the stoichiometry of the nucleophile and the reaction conditions.

For instance, treatment of 1,4,5,8-tetrachlorothis compound with two equivalents of sodium methoxide (B1231860) results in a mixture of dimethoxy-dichloro-pyridazino[4,5-d]pyridazines. Subsequent hydrogenation and acidic hydrolysis of these intermediates lead to the formation of 1,5- and 1,8-dihydroxythis compound. Alkaline hydrolysis of the tetrachloro-derivative also demonstrates selective substitution, yielding a mixture of 1,5-dichloro-4,8-dihydroxy- and 1,8-dichloro-4,5-dihydroxy-pyridazino[4,5-d]pyridazine.

The mechanistic pathway for these nucleophilic aromatic substitution (SNAr) reactions generally proceeds through an addition-elimination mechanism. The nucleophile attacks one of the electron-deficient carbon atoms bearing a halogen, forming a Meisenheimer-like intermediate. Subsequent elimination of the halide ion restores the aromaticity of the ring. The regioselectivity of the substitution is influenced by the electronic effects of the substituents already present on the ring and the nature of the incoming nucleophile.

Starting MaterialReagent (equiv.)Product(s)Reaction Type
1,4,5,8-Tetrachlorothis compoundSodium methoxide (2 equiv.)Mixture of dimethoxy-dichloro-pyridazino[4,5-d]pyridazinesNucleophilic Aromatic Substitution
1,4,5,8-Tetrachlorothis compoundAqueous NaOHMixture of 1,5-dichloro-4,8-dihydroxy- and 1,8-dichloro-4,5-dihydroxy-pyridazino[4,5-d]pyridazineNucleophilic Aromatic Substitution (Hydrolysis)

Cycloaddition Reactions of this compound

The electron-deficient nature of the this compound ring system makes it an excellent candidate for participating as the diene component in inverse electron-demand Diels-Alder (IEDDA) reactions. In these reactions, the electron-poor diene reacts with an electron-rich dienophile.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

While direct examples of the parent this compound undergoing IEDDA reactions are not extensively documented, the reactivity of analogous electron-deficient pyridazines provides significant insight. For example, 4,5-dicyanopyridazine, a highly electron-poor pyridazine derivative, exhibits remarkable reactivity as a heterocyclic azadiene in IEDDA processes with various dienophiles, including alkenes, alkynes, and enamines nih.gov. This suggests that the this compound core, being similarly electron-deficient, would also be a competent diene in such cycloadditions.

The general mechanism of an IEDDA reaction involves a concerted [4+2] cycloaddition between the diene and the dienophile. In the case of pyridazine-based systems, this is often followed by a retro-Diels-Alder reaction, leading to the extrusion of a stable molecule like dinitrogen and the formation of a new aromatic ring. The rate of these reactions is accelerated by the presence of electron-withdrawing groups on the diene and electron-donating groups on the dienophile, which lowers the energy gap between the LUMO of the diene and the HOMO of the dienophile wikipedia.org.

[4+2] Cycloadditions with Diverse Dienophiles

The scope of dienophiles that can potentially react with this compound systems in [4+2] cycloadditions is broad. Electron-rich alkenes such as enamines, enol ethers, and ketene (B1206846) acetals are expected to be highly reactive partners in IEDDA reactions nih.gov. Alkynes can also serve as dienophiles, leading to the formation of substituted aromatic systems after the initial cycloaddition and subsequent rearrangement or elimination steps nih.gov.

Intramolecular versions of these cycloadditions have also been explored in related pyridazine systems. For instance, 4-pyridazinecarbonitriles bearing alkyne side chains undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand to afford fused benzonitriles mdpi.com. This highlights the potential for constructing complex polycyclic systems based on the this compound scaffold through intramolecular cycloaddition strategies.

Diene System (Analogous)DienophileProduct TypeReaction Type
4,5-DicyanopyridazineAlkenes (e.g., ethyl vinyl ether)Dicyanocyclohexa-1,3-dienesInverse Electron-Demand Diels-Alder
4,5-DicyanopyridazineAlkynesSubstituted PhthalonitrilesInverse Electron-Demand Diels-Alder
4,5-DicyanopyridazineEnaminesSubstituted PhthalonitrilesInverse Electron-Demand Diels-Alder
3-(Alkynyloxy)-4-pyridazinecarbonitrile(Intramolecular alkyne)Fused BenzonitrilesIntramolecular [4+2] Cycloaddition

Ring Transformation and Rearrangement Pathways

The this compound skeleton can serve as a precursor for the synthesis of other heterocyclic systems through ring transformation reactions. These transformations often involve ring-opening and subsequent ring-closing steps, sometimes accompanied by the extrusion of small, stable molecules.

While specific examples for the parent this compound are not extensively reported, related fused pyridazine systems demonstrate such reactivity. For instance, the Borsche and Widman-Stoermer reactions, which involve the diazotization of an amino group followed by intramolecular cyclization, can lead to the formation of pyridazinoquinoline derivatives mdpi.com. In some cases, these reactions can be accompanied by ring contractions mdpi.com. Another example involves the inverse Diels-Alder reaction of N-methylindole with 1,2,4,5-tetrazine-3,6-dicarboxylate, which, after nitrogen extrusion, undergoes a ring opening/ring closure sequence to yield pyridazoquinolones mdpi.com. These examples suggest that the this compound ring could potentially undergo similar transformations under appropriate conditions, leading to novel heterocyclic structures.

Oxidation and Reduction Chemistry of this compound Derivatives

The oxidation and reduction of the this compound ring system can lead to the formation of derivatives with altered electronic properties and reactivity. The presence of multiple nitrogen atoms makes the ring susceptible to both oxidation at the nitrogen centers and reduction of the aromatic system.

Oxidation of pyridazine derivatives can lead to the formation of N-oxides. For example, the oxidation of 3,6-dichloro-5-nitropyridazin-4-amine (B1338105) with agents like (diacetoxyiodo)benzene (B116549) can yield the corresponding nih.govmdpi.comquora.comoxadiazolo[3,4-d]pyridazine 1-oxide.

Reduction of the pyridazine ring can be achieved using various reducing agents. Sodium borohydride (B1222165) has been used for the reduction of pyridazine compounds, although the specific outcomes for the this compound system are not well-documented documentsdelivered.comgoogle.com. More forceful reduction conditions, such as catalytic hydrogenation, can lead to the saturation of the heterocyclic rings. For instance, the hydrogenation of dimethoxy-dichloro-pyridazino[4,5-d]pyridazines over a palladium catalyst is a key step in the synthesis of dihydroxypyridazino[4,5-d]pyridazines. Reductive cyclization of ortho-nitrophenyl substituted pyridazines using iron in acetic acid is another example of a reduction reaction leading to the formation of fused ring systems like pyridazoquinolinones mdpi.com.

Coordination Chemistry and Ligand Properties of this compound

The this compound molecule possesses multiple nitrogen atoms with lone pairs of electrons, making it an excellent candidate to act as a ligand in coordination chemistry. It can coordinate to metal centers in a variety of modes, including as a bridging ligand to form coordination polymers or as a chelating ligand.

The nitrogen atoms of the pyridazine rings can act as donor sites, allowing the molecule to bridge two or more metal centers. This property has been utilized in the synthesis of coordination polymers. For example, this compound has been employed as a bridging ligand to construct porous 3D frameworks with spin-crossover properties. In these structures, the this compound ligand connects metal centers, such as iron, which are also coordinated to other ligands like cyanide.

Advanced Spectroscopic and X Ray Crystallographic Analyses of Pyridazino 4,5 D Pyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of pyridazino[4,5-d]pyridazine derivatives. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are employed to establish atom connectivity and stereochemistry.

Advanced 2D NMR Techniques and Isotopic Labeling Studies

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to assemble the molecular framework of novel this compound derivatives. These techniques reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, which are essential for assigning the chemical shifts of all atoms in the molecule.

Isotopic labeling, particularly with ¹⁵N, can provide further detailed information about the electronic structure and tautomeric equilibria in these nitrogen-rich heterocyclic systems. Although specific studies focusing solely on isotopic labeling of pyridazino[4,5-d]pyridazines are not prevalent in the reviewed literature, the principles of this technique are widely applicable for probing the local environment of the nitrogen atoms within the fused ring system.

Solid-State NMR for Crystalline Materials Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of crystalline this compound derivatives, including coordination polymers and other supramolecular assemblies. scribd.com It provides information that is complementary to X-ray diffraction, especially in cases where single crystals are not available or when studying disordered systems. For instance, ssNMR can be used to probe the local environment of atoms, identify different polymorphs, and study intermolecular interactions within the crystal lattice. scribd.com While specific ssNMR data for this compound was not found in the search results, its application in analogous nitrogen-containing heterocyclic systems demonstrates its potential for analyzing the solid-state structures of these compounds. scribd.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Table 1: Representative Vibrational Frequencies for this compound Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
C-H stretching3000 - 3100
C=N stretching1600 - 1680
C=C stretching1400 - 1600
N-N stretching1100 - 1250
Ring bending and deformation600 - 1000

Note: The exact positions of these bands can vary depending on the specific substitution pattern and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the π-system of this compound derivatives. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The resulting spectrum is characterized by one or more absorption bands, with the position (λmax) and intensity (molar absorptivity, ε) of these bands being dependent on the specific electronic structure of the molecule.

The electronic spectra of this compound derivatives typically exhibit π-π* and n-π* transitions. The electron-deficient nature of the this compound core influences its electronic properties and can lead to charge-transfer bands in complexes. researchgate.net For example, metal complexes of this compound can exhibit metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) processes. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight and elemental composition of this compound derivatives. By providing highly accurate mass measurements, HRMS allows for the unambiguous confirmation of the molecular formula of a newly synthesized compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation pathways of these molecules. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to gain valuable structural information and confirm the connectivity of different parts of the molecule. Electrospray ionization (ESI) is a common technique used for the mass spectrometric analysis of this compound derivatives, particularly in the study of their coordination complexes and supramolecular assemblies. rsc.org

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of this compound derivatives in the solid state. This method provides precise information about bond lengths, bond angles, and torsion angles, allowing for a detailed understanding of the molecular geometry.

X-ray crystallography is also instrumental in elucidating the supramolecular architecture of these compounds, revealing how individual molecules pack in the crystal lattice and the nature of the intermolecular interactions that govern this packing. rsc.org Studies have shown that the electron-deficient π-system of the this compound core can participate in anion-π interactions, which are important in the formation of supramolecular assemblies. rsc.orgrsc.org For example, this compound has been used as a ligand to form complexes that interact with anions through cooperative anion-π interactions. rsc.org The analysis of crystal structures has been crucial in understanding these non-covalent interactions. rsc.org

Computational Chemistry and Theoretical Studies on Pyridazino 4,5 D Pyridazine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For Pyridazino[4,5-d]pyridazine derivatives, DFT calculations provide fundamental insights into their stability, reactivity, and potential as building blocks in medicinal chemistry and materials science.

Detailed Research Findings: Studies on related pyridazine (B1198779) systems demonstrate that DFT, often using the B3LYP functional with a basis set like 6-31G**, can effectively calculate key electronic and chemical properties. researchgate.net Quantum chemical calculations reveal that the distribution of electron density, characterized by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for determining the molecule's behavior. researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com

DFT is also employed to model the energetics of chemical reactions. For example, in studies of Suzuki-Miyaura reactions involving pyridazinone derivatives, DFT modeling has been used to map out the energy profiles of potential reaction pathways, including transmetalation and reductive elimination steps. mdpi.com This allows researchers to understand and predict the regioselectivity of reactions. mdpi.com

Interactive Data Table: DFT-Calculated Reactivity Descriptors Below is a representative table of parameters typically calculated for pyridazine derivatives using DFT.

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Ionization PotentialIP-EHOMOEnergy required to remove an electron
Electron AffinityEA-ELUMOEnergy released when gaining an electron
Electronegativityχ-(EHOMO + ELUMO)/2Ability to attract electrons
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical SoftnessS1/ηA measure of reactivity; inverse of hardness
Electrophilicity Indexωχ²/2ηPropensity to accept electrons

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound derivatives, particularly those designed as bioactive agents, MD simulations provide critical insights into their conformational flexibility and their dynamic interactions with biological macromolecules like proteins and enzymes. nih.govmdpi.com

Detailed Research Findings: MD simulations are frequently used in drug discovery to validate the binding mode and stability of a ligand within a receptor's active site. nih.gov In studies involving pyrazolo-pyridazinone derivatives targeting enzymes like Fibroblast Growth Factor Receptor 1 (FGFR1), MD simulations have been performed to explore the stability of the ligand-protein complex. nih.govresearchgate.net The simulation tracks the trajectory of the complex over nanoseconds, allowing for the analysis of key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). nih.gov

A stable RMSD value over the simulation time suggests that the ligand has found a stable binding pose and that the protein-ligand complex is in equilibrium. nih.gov RMSF analysis helps identify which amino acid residues in the protein are flexible and which are constrained by the ligand's presence. Furthermore, MD simulations allow for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. These simulations can reveal the persistence of specific hydrogen bonds over time, confirming their importance for binding affinity. mdpi.com The data obtained from these simulations can be used to calculate the binding free energy, providing a theoretical estimation of the ligand's binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdovepress.com For derivatives of the this compound scaffold, QSAR is a valuable tool for predicting the bioactivity of untested compounds and for guiding the rational design of new, more potent molecules. nih.gov

Detailed Research Findings: Both 2D and 3D-QSAR models are developed for congeneric series of compounds. These models rely on calculating molecular descriptors that encode structural, electronic, and physicochemical properties. In studies on pyrazolo[3,4-d]pyridazinone inhibitors of FGFR1, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net

These models generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are predicted to influence biological activity. researchgate.net

Steric Maps (CoMFA/CoMSIA): Green contours indicate regions where bulky substituents are favored for higher activity, while yellow contours show areas where bulk is detrimental. researchgate.net

Electrostatic Maps (CoMFA/CoMSIA): Blue contours highlight regions where positive charges enhance activity, whereas red contours indicate where negative charges are preferred. researchgate.net

Hydrophobic and Hydrogen Bond Donor/Acceptor Maps (CoMSIA): These maps further refine the structural requirements for optimal interaction with the target.

The predictive power of a QSAR model is assessed by statistical parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov A robust and predictive QSAR model can be used to screen virtual libraries of new this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.govresearchgate.net

Mechanistic Pathway Elucidation through Transition State Modeling

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing reaction conditions. Computational chemistry, particularly through the modeling of transition states, offers a powerful method for elucidating reaction pathways at the molecular level.

Detailed Research Findings: For reactions involving the this compound core or its precursors, computational modeling can map the potential energy surface connecting reactants to products. This involves locating and characterizing the geometry and energy of stationary points, including minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition states.

A prime example of this application is the DFT modeling of Suzuki–Miyaura cross-coupling reactions on a 4,5-dibromo-2-methylpyridazin-3(2H)-one substrate. mdpi.com In this study, theoretical calculations were used to investigate competing reaction pathways and explain unexpected product formation, such as hydrodebromination. By calculating the energetic profiles of key steps like transmetalation, researchers could identify the most favorable mechanistic pathway. mdpi.com The modeling of transition state structures provides insights into the bond-forming and bond-breaking processes and helps explain the regioselectivity and stereoselectivity of a reaction. Such studies are invaluable for optimizing synthetic routes to complex this compound derivatives. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic properties of molecules, which serves as a powerful tool for structure verification and interpretation of experimental data. For novel this compound derivatives, theoretical prediction of NMR, IR, and UV-Vis spectra can aid in their characterization.

Detailed Research Findings: The prediction of spectroscopic properties is typically performed using DFT.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Studies on similar heterocyclic compounds have shown a strong correlation between theoretically predicted and experimentally measured ¹H and ¹³C NMR chemical shifts, often with correlation coefficients exceeding 98%. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. researchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and help assign the observed absorption bands to specific electronic transitions, such as n→π* or π→π*. researchgate.net

IR Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. While calculated frequencies are often systematically higher than experimental values, they can be scaled by an appropriate factor to achieve good agreement, aiding in the assignment of vibrational modes. researchgate.net

Interactive Data Table: Representative Comparison of Experimental and Calculated Spectroscopic Data This table illustrates the typical comparison made between experimental and computationally predicted data for a hypothetical derivative.

PropertyExperimental ValueCalculated Value
¹H NMR (δ, ppm)8.158.21
¹³C NMR (δ, ppm)145.3146.1
UV-Vis (λmax, nm)285282
IR Frequency (cm⁻¹)1650 (C=N stretch)1685 (scaled: 1642)

Applications of Pyridazino 4,5 D Pyridazine Scaffolds in Advanced Materials Research

Design and Synthesis of Pyridazino[4,5-d]pyridazine-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

The this compound ligand is particularly well-suited for the construction of coordination polymers and MOFs due to its ability to bridge multiple metal centers. Its rigid structure can lead to the formation of well-defined and porous architectures. The synthesis of these materials typically involves the reaction of the this compound ligand with metal salts under solvothermal or slow diffusion conditions, leading to the crystallization of the desired framework.

Spin-Crossover (SCO) Phenomena in this compound-Containing Frameworks

The electron-deficient nature of the this compound ligand makes it a compelling candidate for the design of spin-crossover (SCO) coordination polymers. SCO is a phenomenon where the spin state of a central metal ion, typically Fe(II), can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light.

Recent research has demonstrated the successful synthesis of two isostructural 3D cyanometallic coordination polymers using this compound (pp) as a pillar ligand with the general formula [Fe(pp)M(CN)₄]·G (where M = Pd, Pt; G = guest molecules). These frameworks exhibit hysteretic SCO behavior. The palladium-containing complex shows a spin transition with T₁/₂ values of 150 K (cooling) and 190 K (heating), while the platinum analogue has T₁/₂ values of 135 K (cooling) and 170 K (heating). This behavior was confirmed through variable-temperature single-crystal X-ray diffraction, which also revealed significant changes in the crystallographic parameters upon spin transition, indicating a strong coupling between the spin state and the lattice.

Spin-Crossover Properties of [Fe(pp)M(CN)₄]·G Frameworks
Metal Center (M)T₁/₂ Cooling (K)T₁/₂ Heating (K)Hysteresis Width (K)
Pd15019040
Pt13517035

Porosity and Gas Adsorption Studies in this compound Frameworks

The same [Fe(pp)M(CN)₄]·G frameworks that exhibit SCO phenomena also demonstrate significant porosity. Single-crystal X-ray analysis revealed that these 3D frameworks are composed of heterometallic cyano-bridged layers pillared by the this compound ligands. This arrangement creates guest-accessible pores within the structure.

The total solvent-accessible volume in these frameworks is approximately 160 ų per iron(II) ion, which accounts for about 37% of the unit cell volume. This inherent porosity makes them promising candidates for gas adsorption and storage applications. The ability to host guest molecules within the pores also opens up possibilities for influencing the SCO properties through guest-host interactions, a key area of interest in the development of multifunctional materials.

Incorporation into Organic Electronic and Optoelectronic Materials

While the broader class of pyridazine-containing compounds has been investigated for applications in organic electronics, the specific use of the this compound scaffold is an emerging area of research. The inherent properties of this heterocycle, such as its planarity and electron-deficient nature, suggest its potential as a building block for novel organic electronic and optoelectronic materials.

Development of Organic Semiconductors and Emitters

Pyridazines, in general, are recognized as organic heterocyclic aromatic semiconductors. liberty.edu Their planar structure and nitrogen content contribute to their semiconducting properties. Functionalized this compound derivatives have been synthesized that exhibit fluorescent properties, indicating their potential as emitters in organic light-emitting diodes (OLEDs). asianpubs.org For instance, certain derivatives have shown fluorescence, a key characteristic for emissive materials. asianpubs.org

Although specific examples of this compound-based TADF (thermally activated delayed fluorescence) emitters have not been extensively reported, related pyridazine-based donor-acceptor molecules have been synthesized and characterized for this purpose. nih.gov These studies provide a foundation for the future design of this compound-cored molecules for high-efficiency OLEDs. The development of synthetic routes to functionalized pyridazino[4,5-d]pyridazines is a critical step toward realizing their potential in this field. asianpubs.orgrsc.org

This compound in Supramolecular Chemistry and Self-Assembly Processes

The this compound unit is a valuable component in supramolecular chemistry due to its defined geometry and multiple hydrogen bond acceptor sites. These features allow it to direct the self-assembly of complex architectures through non-covalent interactions.

Anion-π Interactions in Extended this compound Systems

Anion-π interactions are non-covalent forces between an anion and an electron-deficient aromatic system. The highly electron-deficient nature of the this compound ring system makes it an excellent candidate for engaging in such interactions. Theoretical studies have shown that the interaction energies of this compound with various anions are more favorable than those of simpler azines like pyrazine. rsc.org

Applications in Catalysis Research

The exploration of this compound scaffolds in the realm of catalysis is a niche yet developing area of materials science. While direct catalytic applications of the parent this compound molecule are not extensively documented in publicly available research, the inherent electronic and structural features of this heterocyclic system have prompted investigations into its derivatives as ligands for catalytically active metal complexes. The nitrogen-rich framework of the this compound core suggests its potential to coordinate with metal centers, thereby influencing their electronic properties and catalytic performance. Research in this domain has primarily focused on functionalized this compound derivatives, which serve as robust platforms for supporting catalytic species in both homogeneous and heterogeneous systems.

A significant area of investigation involves the use of dipyridyl-pyridazine functionalized materials as supports for catalytic metal complexes. These materials leverage the chelating ability of the pyridazine (B1198779) and appended pyridyl groups to immobilize and stabilize active metal centers.

One notable application is in the field of oxidation catalysis. A heterogeneous catalyst has been developed by immobilizing a copper complex on a dipyridyl-pyridazine functionalized periodic mesoporous organosilica (dppz-vPMO). This material was synthesized through a post-functionalization of the organosilica support via a hetero Diels-Alder reaction. The resulting catalyst, Cu@dppz-vPMO, was evaluated in the epoxidation of styrene (B11656), demonstrating high styrene conversion and significant selectivity to styrene oxide. nih.govnih.gov The ordered mesoporous structure of the support, combined with the successful anchoring of the copper complex to the dipyridyl-pyridazine ligands, contributes to the catalyst's stability and efficiency. nih.govnih.gov

The research findings for the Cu@dppz-vPMO catalyst in styrene epoxidation are summarized in the table below.

Table 1: Catalytic Performance of Cu@dppz-vPMO in Styrene Epoxidation

Catalyst Substrate Oxidant Conversion (%) Selectivity to Styrene Oxide (%)

Another critical application of this compound-related scaffolds is in water oxidation catalysis, a key process in artificial photosynthesis for solar fuel production. nih.gov An iridium-based heterogeneous catalyst, Ir@NdppzSBA, has been synthesized by anchoring IrCp*Cl complexes to dipyridyl-pyridazine N-chelating sites on the surface of SBA-15, a mesoporous silica (B1680970) material. nih.gov This catalyst was found to be highly active for cerium(IV)-driven water oxidation to dioxygen. The heterogenized system exhibited enhanced durability and performance compared to its homogeneous analogue, which is attributed to the stability of the SBA-15 support and the isolation of the metal active sites. nih.gov

The catalytic activity of the Ir@NdppzSBA catalyst in water oxidation is detailed in the following table.

Table 2: Research Findings for Ir@NdppzSBA in Water Oxidation Catalysis

Catalyst Reaction Oxidant Key Finding

While the direct catalytic applications of the core this compound are still emerging, the successful use of its derivatives highlights the potential of this heterocyclic scaffold in the design of advanced catalytic materials. The ability to tune the electronic and steric properties of the ligand through functionalization opens up possibilities for developing catalysts with tailored reactivity and selectivity for a wide range of chemical transformations.

Design and Development of Pyridazino 4,5 D Pyridazine Analogs in Chemical Biology Research

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement (In Vitro Investigations)

Detailed structure-activity relationship (SAR) studies for pyridazino[4,5-d]pyridazine analogs against specific biological targets such as enzymes or receptors are not extensively documented in the available scientific literature. However, foundational synthetic work has produced a variety of derivatives, setting the stage for future SAR investigations. For instance, different functionalized pyridazino[4,5-d]pyridazines have been synthesized, incorporating moieties derived from barbituric acid, 1,3-dimethyl barbituric acid, and 4-cyclopenten-1,3-dione. asianpubs.org Additionally, synthetic routes to 1-aryl-1,2-dihydropyridazino[4,5-d]pyridazines bearing methylthio and pyrazolyl substituents have been developed, which can be aromatized to provide further structural diversity. researchgate.net

One study noted the synthesis of a this compound derivative via the coupling of a precursor with p-chlorobenzenediazonium chloride, although specific biological activity for this compound was not detailed. researchgate.net While some research has explored the antimicrobial profiles of certain derivatives, a systematic analysis correlating specific structural modifications with changes in potency (e.g., IC50 values) against a defined molecular target is not yet available. scialert.net This highlights an area ripe for further exploration to understand how substitutions on the this compound core influence biological target engagement.

Ligand Design and Synthesis for Protein-Ligand Interaction Probes

The intrinsic properties of the this compound scaffold make it an attractive core for the design of chemical probes. Its rigid, planar structure and the potential for functionalization allow for the strategic placement of reporter groups or interacting moieties.

A key development in this area is the synthesis of functionalized this compound derivatives that exhibit fluorescent properties. asianpubs.org In one reported synthesis, ninhydrin (B49086) is condensed with various 1,3-dione compounds (such as barbituric acid and its derivatives) to create precursor molecules. asianpubs.org These precursors are then reacted with hydrazine (B178648) to yield the final this compound core, fused with an additional heterocyclic ring system. asianpubs.org This method provides a straightforward route to derivatives with inherent fluorescence, a critical feature for probes used in biological imaging. asianpubs.org

The synthesis of the unsubstituted parent this compound has also been achieved through a one-pot reaction involving an inverse electron demand Diels-Alder cycloaddition. nih.gov This foundational method allows for the creation of the core scaffold, which can then be subjected to further functionalization to produce tailored molecular probes.

Table 1: Synthesis of Functionalized this compound Derivatives This table outlines derivatives synthesized as potential fluorescent probes.

Precursor Compound (from Ninhydrin + 1,3-dione)Resulting this compound Derivative
Condensation product with Barbituric AcidFused Pyrimidinedione-Pyridazino[4,5-d]pyridazine
Condensation product with 1,3-Dimethylbarbituric AcidFused Dimethylpyrimidinedione-Pyridazino[4,5-d]pyridazine
Condensation product with 4-Cyclopenten-1,3-dioneFused Cyclopentenedione-Pyridazino[4,5-d]pyridazine

Source: Adapted from Taherpour A, et al., 2007. asianpubs.org

Enzyme Inhibition and Modulation Studies (In Vitro Biochemical Assays)

Currently, there is a limited amount of published research detailing the in vitro inhibition or modulation of specific enzymes by compounds featuring the this compound core. While the broader class of pyridazine (B1198779) and pyridazinone derivatives has been extensively studied for various biological activities, including enzyme inhibition, specific biochemical assay data (such as IC50 or Ki values) for this compound analogs against purified enzymes are not readily found in the scientific literature. researchgate.net This remains a significant gap and a potential opportunity for future research programs in drug discovery and chemical biology.

Mechanistic Studies of Biological Activity at the Molecular Level

Mechanistic insights into the this compound scaffold are primarily derived from theoretical and computational studies that have elucidated its fundamental electronic and intermolecular interaction properties. These studies reveal that the core structure is one of the most electron-deficient heterocyclic systems known. mdpi.com

Key molecular characteristics include:

Electron Deficiency and π-Acidity : The presence of four nitrogen atoms within the fused aromatic system withdraws significant electron density, making the ring highly π-deficient. nih.gov This property is central to its interaction capabilities.

Anion-π Interactions : A direct consequence of its electron-deficient nature is a pronounced ability to engage in anion-π interactions. nih.govrsc.org This is a noncovalent interaction where an anion is attracted to the electron-poor face of the π-system. Theoretical studies have demonstrated that the interaction energies of this compound with anions are more favorable than those of similar heterocycles like pyrazine. rsc.org The strength of this interaction increases as the number of fused rings in the system grows. rsc.org

Solvation and Interaction Energies : Computational analyses have been performed to quantify the thermodynamics of the scaffold's interaction with its environment. Grid inhomogeneous solvation theory (GIST) has been used to calculate its solvation free energy, providing insight into the crucial role of desolvation during a potential protein-ligand binding event. nih.govacs.org

These fundamental properties suggest that the biological activity of this compound derivatives would likely be governed by their ability to form strong, directed interactions with biological macromolecules, particularly through π-stacking and anion-π contacts with electron-rich moieties or anionic residues (e.g., aspartate, glutamate) in a protein binding site. nih.govrsc.org Its utility in forming metal-organic frameworks further underscores its capacity for structured, coordinate interactions. nih.govmdpi.com

Table 2: Calculated Interaction and Solvation Energies (kcal/mol) This table presents computational data highlighting the thermodynamic properties of the this compound scaffold.

Thermodynamic ParameterMethodValue (kcal/mol)
Solvation Free EnergyGIST-9.87 ± 0.42
Solvation EnthalpyGIST-11.96 ± 0.09
Solvation Entropy (-TΔS)GIST-7.05 ± 0.31
Solvation Free EnergyTI-8.50 ± 0.81

Source: Adapted from Söldner, C.A., et al., 2019. nih.govacs.org

Application as Probes for Cellular and Subcellular Studies

The development of this compound derivatives with inherent fluorescence provides a direct pathway for their application as probes in cellular and subcellular studies. asianpubs.org The synthesis of functionalized analogs from ninhydrin and 1,3-dione precursors yields compounds that exhibit notable fluorescent properties. asianpubs.org

For example, the following derivatives have been reported along with their maximum absorption wavelengths (λmax), a key parameter for any fluorescent probe:

The derivative from barbituric acid shows a λmax at 467 nm. asianpubs.org

The derivative from 1,3-dimethyl barbituric acid has a λmax at 478 nm. asianpubs.org

The derivative from 4-cyclopenten-1,3-dione displays a λmax at 495 nm. asianpubs.org

These absorption maxima in the visible light spectrum (blue-green range) indicate their potential for use in standard fluorescence microscopy. While their synthesis and basic photophysical properties have been established, specific examples of their application in live-cell imaging or for tracking subcellular processes have not yet been detailed in the literature. Their utility as fluorescent dyes is promising, particularly due to the insolubility of some derivatives in water, a property that can be advantageous for certain biological staining applications. asianpubs.org

Combinatorial Chemistry Approaches for this compound Library Synthesis

The application of combinatorial chemistry or other high-throughput synthesis methods for the creation of large libraries of this compound analogs has not been widely reported. The documented synthetic strategies are typically multi-step, solution-phase methods aimed at producing individual target compounds rather than large, diverse libraries for screening. asianpubs.orgnih.gov The development of a robust solid-phase or parallel synthesis methodology could significantly accelerate the exploration of the chemical space around this scaffold, enabling broader SAR studies and the discovery of novel biological activities.

Future Research Directions and Emerging Paradigms for Pyridazino 4,5 D Pyridazine Chemistry

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative future direction for the study of pyridazino[4,5-d]pyridazine. These computational tools can dramatically accelerate the discovery and development of novel derivatives by navigating the vast chemical space more efficiently than traditional methods. nih.govcrimsonpublishers.comspringernature.com

Predictive Modeling and De Novo Design: Machine learning algorithms, particularly deep learning and artificial neural networks (ANNs), can be trained on existing data from this compound and related azaheterocycles to develop predictive models. nih.govcrimsonpublishers.com These models can forecast various properties, including synthetic accessibility, physicochemical characteristics, and potential biological activities, thus reducing the failure rate of preclinical lead molecules. nih.gov Generative models can be employed for the de novo design of new this compound structures with optimized properties tailored for specific applications, such as targeted protein inhibition. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust 2D and 3D-QSAR models will be crucial for understanding the structural requirements for biological activity. nih.gov While QSAR studies have been applied to related fused pyridazine (B1198779) systems like pyrazolo-pyridazinones and pyrimido-pyridazines, a dedicated focus on the this compound core is a key future direction. tandfonline.comnih.govrsc.org Such models can identify key pharmacophoric features and guide the rational design of derivatives with enhanced potency and selectivity.

Synthesis Prediction and Retrosynthesis: A significant challenge in exploring novel heterocycles is the limited availability of synthetic data, which can hamper the performance of standard retrosynthetic prediction models. chemrxiv.orgnih.gov Transfer learning, an emerging ML technique, offers a promising solution by applying knowledge from well-studied reaction classes to predict synthetic routes for less common scaffolds like this compound. nih.govchemrxiv.org Computational tools using methods like Density Functional Theory (DFT) can also predict the stability and reactivity of intermediates, further refining synthetic planning. nih.govresearchgate.net

Virtual Screening and Library Design: AI-driven virtual screening can rapidly assess large compound libraries to identify this compound derivatives with a high probability of interacting with a specific biological target. benthamdirect.comnih.gov This in silico approach significantly narrows down the number of candidates for experimental validation, saving time and resources. benthamdirect.com Furthermore, computational methods can aid in the design of diverse and targeted combinatorial libraries, ensuring comprehensive coverage of the relevant chemical space. nih.govasinex.com

The table below summarizes potential AI and ML applications in this compound research.

AI/ML ApplicationObjectivePotential Impact
Generative Models De novo design of novel this compound structures with desired properties.Accelerated discovery of candidates for materials science or therapeutic applications.
QSAR Modeling Predict biological activity based on chemical structure to identify key pharmacophores.Rational design of more potent and selective functional derivatives.
Retrosynthesis Prediction Propose efficient and viable synthetic routes to novel target molecules.Overcome synthetic challenges and expand the accessible chemical space.
Virtual Screening Identify promising candidates from large virtual libraries against biological targets.Rapidly prioritize compounds for synthesis and experimental testing.

Development of Novel Catalytic Systems for this compound Functionalization

Future advancements in the synthesis and modification of the this compound scaffold will heavily rely on the development of innovative and efficient catalytic systems. While traditional methods have established the groundwork, modern catalysis offers pathways to derivatives that are otherwise difficult to access, promoting selectivity, efficiency, and functional group tolerance.

Transition-Metal Catalysis: The functionalization of pyridazine and related azaheterocycles often benefits from transition-metal catalysis, and extending these methods to the this compound core is a logical next step.

Palladium- and Copper-Catalyzed Cross-Coupling: These reactions are fundamental for creating C-C and C-N bonds. Future work should focus on developing specific ligand and catalyst systems optimized for the electron-deficient nature of the this compound ring, enabling reactions like Suzuki, Heck, and Buchwald-Hartwig amination at specific positions.

C-H Activation: A major goal is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. Research into ruthenium, rhodium, or iridium catalysts could enable the regioselective introduction of alkyl, aryl, or other functional groups directly onto the this compound skeleton, offering a more atom-economical approach.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Its application to the this compound system could enable novel transformations, such as radical additions and perfluoroalkylation, which are challenging to achieve with conventional methods. This approach is particularly promising for introducing complex functionalities that are sensitive to the harsher conditions of traditional thermal catalysis.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, which is advantageous for applications where metal contamination is a concern, such as in materials for electronics or pharmaceuticals. Future research could explore the use of organocatalysts for asymmetric functionalization, allowing for the synthesis of chiral this compound derivatives.

The table below outlines potential catalytic systems and their applications for this compound functionalization.

Catalytic SystemReaction TypePotential Functionalization
Palladium/Copper Cross-CouplingArylation, Alkylation, Amination
Rhodium/Iridium C-H ActivationDirect introduction of functional groups
Photoredox Catalysts Radical ReactionsPerfluoroalkylation, Acylation
Chiral Organocatalysts Asymmetric SynthesisEnantioselective functionalization

Exploration of this compound in Nanoscience and Nanotechnology

The unique electronic and structural properties of the this compound scaffold make it an intriguing candidate for applications in nanoscience and nanotechnology. As a nitrogen-rich, electron-deficient heterocyclic system, it offers potential as a versatile building block for advanced functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The multiple nitrogen atoms in the this compound ring system are excellent coordination sites for metal ions. This makes the molecule a promising organic linker for the construction of coordination polymers and MOFs. Research has already demonstrated that this compound can act as a pillar ligand in 3D frameworks, creating porous materials. springernature.com Future work should focus on:

Tunable Porosity: Systematically modifying the this compound linker to control the pore size and chemistry of MOFs for applications in gas storage and separation.

Spin-Crossover (SCO) Materials: The ligand has been successfully used to create SCO coordination polymers that exhibit hysteretic spin transitions. springernature.com Further exploration could lead to the development of molecular switches and sensors.

Catalytic MOFs: Incorporating catalytically active metal centers into a this compound-based MOF could create robust, heterogeneous catalysts.

Organic Electronics and Optoelectronics: Azaheterocycles are widely studied for their potential in organic electronic materials. mdpi.com The electron-deficient nature of this compound suggests it could be a useful component in:

Organic Light-Emitting Diodes (OLEDs): As an electron-transporting or host material due to its low-lying LUMO energy level.

Organic Semiconductors: Functionalized derivatives could be designed to promote π-π stacking, facilitating charge transport in organic field-effect transistors (OFETs).

Fluorescent Sensors: The inherent fluorescence of some this compound derivatives could be harnessed to develop chemosensors, where coordination to analytes modulates the emission properties. nih.gov

The table below details prospective applications of this compound in nanotechnology.

Nanoscience ApplicationRole of this compoundDesired Properties
Metal-Organic Frameworks (MOFs) Organic Linker/PillarCoordination sites, rigidity, defined geometry
Molecular Switches Ligand in Spin-Crossover ComplexesAbility to mediate electronic effects between metal centers
Organic Semiconductors Electron-Transporting MaterialElectron deficiency, tunable electronic properties
Fluorescent Sensors Fluorophore CoreEmission sensitive to environmental or chemical changes

Sustainable and Scalable Synthetic Methodologies for Industrial Research Applications

For this compound to be viable for industrial applications, the development of sustainable and scalable synthetic routes is paramount. Future research must shift from laboratory-scale syntheses to methodologies that are cost-effective, environmentally benign, and suitable for large-scale production.

Green Chemistry Approaches: The principles of green chemistry should guide the development of new synthetic protocols.

Solvent-Free and Aqueous Reactions: Moving away from volatile and often toxic organic solvents is a key goal. Research into solid-state reactions or syntheses conducted in water would significantly improve the environmental profile of the process. tandfonline.com

Catalyst Optimization: Employing highly efficient, recoverable, and reusable catalysts, including heterogeneous catalysts, can minimize waste and reduce costs. Metal-free catalytic systems are particularly attractive for reducing toxic waste streams. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is essential. Reactions like cycloadditions and C-H functionalization are inherently more atom-economical than multi-step processes involving protecting groups and wasteful reagents.

Flow Chemistry and Process Intensification: Continuous flow chemistry offers numerous advantages over traditional batch processing for industrial-scale synthesis.

Enhanced Safety and Control: Flow reactors allow for better control over reaction parameters such as temperature and pressure, which is crucial when handling potentially energetic intermediates.

Scalability: Scaling up production in a flow system involves running the reactor for longer periods rather than using larger vessels, which simplifies the transition from lab to plant. Reviews on scaling up pyridazine synthesis suggest that optimizing reaction conditions is key to improving yields for industrial production. rsc.org

Integration of Synthesis and Purification: Flow systems can be designed to integrate reaction, work-up, and purification steps, creating a more streamlined and efficient manufacturing process.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times, often leading to higher yields and purities for the synthesis of azaheterocycles. crimsonpublishers.com Applying this technology to the synthesis of this compound could significantly reduce energy consumption and processing times, making it a more efficient option for rapid library synthesis and process development. crimsonpublishers.com

The table below summarizes strategies for sustainable and scalable synthesis.

MethodologyPrincipleAdvantage for Industrial Application
Green Solvents Use of water or solvent-free conditions.Reduced environmental impact and operational cost.
Flow Chemistry Continuous processing in microreactors.Improved safety, control, and ease of scalability.
Heterogeneous Catalysis Use of solid-supported catalysts.Simplified product purification and catalyst recycling.
Microwave Synthesis Use of microwave energy to heat reactions.Drastically reduced reaction times and increased efficiency.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding and optimizing the synthesis of this compound derivatives requires detailed knowledge of reaction kinetics, mechanisms, and the formation of transient intermediates. The use of advanced spectroscopic techniques for real-time, in situ monitoring is a critical future direction that will enable more precise control over synthetic processes.

Process Analytical Technology (PAT): Implementing PAT tools will be essential for moving towards more robust and reproducible syntheses.

In Situ NMR Spectroscopy: Real-time Nuclear Magnetic Resonance (NMR) can provide detailed structural information on reactants, intermediates, and products as a reaction progresses. chemrxiv.org This allows for the direct observation of reaction pathways and the identification of previously undetected transient species, leading to a more complete mechanistic understanding. chemrxiv.org

In Situ IR and Raman Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for monitoring the concentration of key functional groups in real-time. These methods can be used to track the consumption of starting materials and the formation of products, providing valuable kinetic data for reaction optimization.

Multidimensional Spectroscopy: For complex reaction mixtures, one-dimensional spectroscopic techniques may not provide sufficient resolution.

Real-Time 2D NMR: Recent advancements have made it possible to acquire two-dimensional NMR spectra (e.g., HSQC) in real-time. chemrxiv.org This technique can resolve overlapping signals and confirm the connectivity of atoms in intermediates, offering unambiguous structural confirmation as the reaction unfolds. chemrxiv.org

Hyphenated Techniques: Combining separation techniques like HPLC with spectroscopic detection (e.g., HPLC-NMR, HPLC-MS) allows for the analysis of complex mixtures, providing detailed information on each component.

These advanced monitoring techniques will facilitate a deeper understanding of the fundamental chemistry of this compound, enabling the optimization of reaction conditions to maximize yield, minimize impurities, and ensure process safety and reproducibility.

The table below highlights advanced spectroscopic probes and their applications.

Spectroscopic ProbeInformation ObtainedApplication in Synthesis
Real-time 1D NMR Concentration profiles of reactants and products.Kinetic analysis and reaction endpoint determination.
Real-time 2D NMR Structural elucidation of transient intermediates.Detailed mechanistic investigation.
In Situ FTIR/Raman Functional group changes over time.Monitoring reaction progress and identifying key reaction events.
Mass Spectrometry Molecular weight of intermediates and products.Identification of species in complex reaction mixtures.

Multidisciplinary Research Collaborations for this compound Innovations

The full potential of the this compound scaffold can only be realized through synergistic collaborations across diverse scientific disciplines. The complexity of modern scientific challenges requires an integrated approach where expertise from different fields is combined to drive innovation. Azaheterocycles, including pyridazines, are recognized for their broad importance in fields ranging from medicine to materials science, highlighting the need for collaborative efforts. mdpi.com

Chemistry, Biology, and Medicine: Collaborations between synthetic organic chemists, computational chemists, and biomedical researchers are essential for drug discovery and development.

Target Identification and Validation: Biologists can identify novel therapeutic targets, for which chemists can then design and synthesize targeted this compound-based inhibitors.

Pharmacological Evaluation: Pharmacologists and toxicologists are needed to evaluate the efficacy, safety, and pharmacokinetic profiles of new chemical entities, providing crucial feedback for medicinal chemists to optimize lead compounds.

Chemistry and Materials Science: The development of novel functional materials requires close collaboration between chemists and materials scientists.

Device Engineering: Materials scientists can fabricate and test electronic devices (e.g., OLEDs, OFETs) using novel this compound derivatives synthesized by chemists.

Characterization: Physicists and materials scientists can provide expertise in characterizing the structural, electronic, and optical properties of new materials, guiding the design of next-generation compounds.

Chemistry and Chemical Engineering: To translate laboratory discoveries into practical applications, the expertise of chemical engineers is indispensable.

Process Development and Scale-Up: Chemical engineers can design and optimize large-scale manufacturing processes, ensuring that the synthesis of promising this compound derivatives is efficient, safe, and economically viable. rsc.org

Formulation and Delivery: For pharmaceutical applications, collaboration is needed to develop suitable formulations that ensure the stability and bioavailability of the active compound.

By fostering these multidisciplinary collaborations, the research community can accelerate the pace of discovery and innovation, unlocking new applications and solidifying the importance of the this compound heterocyclic system.

Q & A

Q. What are the primary synthetic strategies for selectively functionalizing pyridazino[4,5-d]pyridazine?

this compound can be functionalized at the 5-position using polar organometallic reagents (e.g., Grignard or organolithium compounds) under controlled conditions. For example, reactions with methylmagnesium bromide or phenyllithium yield mono-adducts with high regioselectivity. The electron-deficient nature of the bicyclic system directs nucleophilic attack to the most electrophilic carbon, which is stabilized by adjacent nitrogen atoms. Reaction temperatures (typically −78°C to 0°C) and solvent polarity (e.g., THF or Et₂O) are critical for minimizing side reactions .

Q. How can the crystal structure of this compound be validated computationally?

Lattice-energy calculations using semi-empirical potentials and the atom-atom approach are effective for validating experimental crystal structures. For this compound, inclusion of electrostatic contributions from nitrogen lone pairs improves agreement between theoretical and experimental data. Dipole-dipole interactions between adjacent molecules in the lattice account for deviations in planar geometry, highlighting the importance of electrostatic terms in force field models .

Q. What experimental methods quantify anion–π interactions in this compound?

Binding energies for anion–π interactions are measured via computational methods (e.g., DFT with BSSE correction) and corroborated by crystallographic data. For instance, fluoride binding to this compound exhibits a binding energy of −20.8 kcal mol⁻¹. Competitive titration experiments in solution (e.g., NMR or fluorescence quenching) further validate these interactions by monitoring displacement of anions in the presence of competing hosts .

Advanced Research Questions

Q. How do synergistic effects enhance anion–π and hydrogen-bonding interactions in this compound complexes?

Synergy arises when this compound simultaneously engages in anion–π and hydrogen-bonding interactions. For example, a complex with F⁻ and two H₂O molecules exhibits a total interaction energy of −40.5 kcal mol⁻¹, exceeding the sum of individual interactions (−29.9 kcal mol⁻¹). This cooperativity is attributed to polarization effects: the anion increases the arene’s electron deficiency, strengthening hydrogen-bond acceptance by nitrogen lone pairs. Computational studies (MP2/aug-cc-pVDZ) and crystal packing analysis are essential for dissecting these effects .

Q. What design strategies improve anion–π interaction strength in extended polycyclic analogues?

Increasing the number of fused rings (e.g., this compound → tri- or tetracyclic derivatives) enhances anion affinity by amplifying electron deficiency. Theoretical studies show that larger π-systems delocalize negative charge more effectively, increasing anion binding. Additionally, introducing electron-withdrawing substituents (e.g., nitro or cyano groups) further augments interaction strength. Experimental validation involves synthesizing derivatives via cyclocondensation or cross-coupling reactions and measuring binding constants via isothermal titration calorimetry (ITC) .

Q. How does metal coordination influence the anion–π donor capacity of this compound?

Coordination to transition metals (e.g., Pd²⁺ or Pt²⁺) modulates electron density in the heteroaromatic system. For example, Pd-coordinated this compound exhibits enhanced anion–π interactions due to metal-induced polarization. X-ray crystallography of metal complexes reveals shortened anion–π contact distances (≤3.0 Å), while DFT calculations quantify charge transfer from the anion to the metal-ligand system. Such studies inform the design of supramolecular catalysts or sensors .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported binding energies for anion–π interactions?

Discrepancies often arise from methodological differences (e.g., solvent effects, computational levels). To resolve conflicts:

  • Standardize computational protocols (e.g., B3LYP-D3/def2-TZVP with implicit solvation).
  • Validate theoretical data with experimental techniques (e.g., X-ray crystallography, ITC).
  • Control for competing interactions (e.g., counterion effects in solution studies) .

Q. Why do some synthetic routes for this compound derivatives yield low regioselectivity?

Low selectivity may stem from solvent polarity or reagent bulkiness. For example, bulky organometallic reagents (e.g., tert-butyllithium) may favor sterically accessible positions over electronically preferred sites. Mitigation strategies include:

  • Using smaller reagents (e.g., methylmagnesium bromide).
  • Adjusting reaction temperature to slow kinetic pathways.
  • Employing directing groups (e.g., temporary metal coordination) .

Methodological Recommendations

  • Computational Studies : Use high-level DFT (e.g., ωB97X-D/cc-pVTZ) with explicit solvent models for accurate interaction energies .
  • Synthetic Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂) to enhance regioselectivity .
  • Data Interpretation : Apply multivariate analysis (e.g., QSAR) to correlate structural features with anion-binding efficacy .

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Feasible Synthetic Routes

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Pyridazino[4,5-d]pyridazine
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.